4-bromo-1H-pyrrole-2-carboxylic Acid

Description

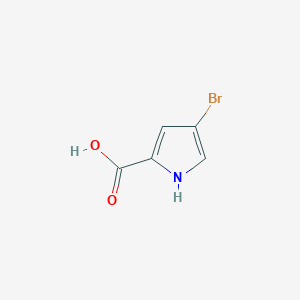

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWKEVJEMKKVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372424 | |

| Record name | 4-bromo-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27746-02-7 | |

| Record name | 4-bromo-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-bromo-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-bromo-1H-pyrrole-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and material science. This document consolidates available data on its physicochemical properties, spectral characteristics, and reactivity, offering detailed experimental protocols and logical workflows to support further research and development.

Core Chemical and Physical Properties

This compound is an organic compound featuring a five-membered pyrrole ring substituted with a bromine atom at the C4 position and a carboxylic acid group at the C2 position.[1] Its structural features, particularly the pyrrole ring and carboxylic acid group, make it a valuable scaffold in the synthesis of biologically active compounds.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note the discrepancy in reported melting points, which may be attributable to variations in sample purity or experimental conditions. The compound typically appears as a light yellow crystalline solid.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrNO₂ | [1][2][3] |

| Molecular Weight | 189.99 g/mol | [1][2] |

| CAS Number | 27746-02-7 | [1][2][3] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 90-92 °C / 168-170 °C / 151 °C (424 K) | [1][2][4] |

| Boiling Point | ~393 °C at 760 mmHg | [1][4] |

| Density | 1.969 g/cm³ | [4] |

| pKa | Data not available in cited sources | |

| Solubility | No quantitative data available. Likely soluble in polar organic solvents like DMSO. |

Structural and Identification Data

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| SMILES | C1=C(NC=C1Br)C(=O)O | [1][2][3] |

| InChI | InChI=1S/C5H4BrNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | [1][2][3] |

| InChI Key | YUWKEVJEMKKVGQ-UHFFFAOYSA-N | [1][3] |

Spectral and Crystallographic Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, expected characteristics can be inferred from the spectroscopy of parent compounds and general principles.

NMR Spectroscopy (Expected)

-

¹H NMR: The spectrum is expected to show signals for the two protons on the pyrrole ring and a broad singlet for the carboxylic acid proton (typically >10 ppm). The pyrrole protons' chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The NH proton will also be present, likely as a broad signal.

-

¹³C NMR: The spectrum should display five signals corresponding to the five carbon atoms. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (in the 165-185 ppm range).[5] The chemical shifts of the pyrrole ring carbons will be affected by the substituents.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum is expected to show characteristic absorptions for a carboxylic acid.[5][6]

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[5][6]

-

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ for the carbonyl group in the hydrogen-bonded dimer.[5]

-

N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹.

-

C-Br Stretch: Typically found in the 500-600 cm⁻¹ region.

Mass Spectrometry (Predicted)

| Adduct | Predicted m/z | Source(s) |

| [M+H]⁺ | 189.94982 | [7] |

| [M+Na]⁺ | 211.93176 | [7] |

| [M-H]⁻ | 187.93526 | [7] |

X-Ray Crystallography

A crystal structure for this compound has been determined.[2] Key findings are summarized below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| Monoclinic | P2₁/c | 16.0028 | 4.9046 | 8.2367 | 93.199 | 645.47 | 4 |

| Source:[2] |

The structure reveals that the pyrrole ring and the bromine atom are approximately coplanar.[2] In the crystal lattice, molecules are linked by O—H⋯O hydrogen bonds, forming corrugated sheets.[2]

Chemical Reactivity and Synthesis

The compound possesses two primary functional groups that dictate its reactivity: the pyrrole ring and the carboxylic acid.

Key Reactions

-

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form the corresponding esters.[1]

-

Decarboxylation: Under heating conditions, the carboxylic acid group can be removed to yield 4-bromopyrrole.[1]

-

Amide Formation: The carboxylic acid can be converted to an acid chloride or activated with coupling reagents to react with amines, forming amides.

-

Reactions on the Pyrrole Ring: The pyrrole ring can undergo various electrophilic substitution reactions, though the existing substituents will influence the regioselectivity.

Experimental Protocols

Synthesis Protocol 1: Bromination of 1H-Pyrrole-2-Carboxylic Acid

A common and straightforward method for synthesizing the title compound is the direct bromination of 1H-pyrrole-2-carboxylic acid.[1]

Methodology:

-

Dissolution: Dissolve 1H-pyrrole-2-carboxylic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide).

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Bromination: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis Protocol 2: From Methyl 4-bromopyrrole-2-carbonylaminoacetate

This protocol describes a specific laboratory synthesis reported in the literature.[2]

Materials:

-

Methyl 4-bromopyrrole-2-carbonylaminoacetate (1.30 g, 5 mmol)

-

Potassium carbonate (1.38 g, 10 mmol)

-

Acetonitrile (20 ml)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel 60

Methodology:

-

Reaction Setup: Add methyl 4-bromopyrrole-2-carbonylaminoacetate and potassium carbonate to acetonitrile in a round-bottom flask.

-

Reflux: Stir the mixture at reflux for 24 hours.

-

Filtration: After cooling the reaction mixture to room temperature, filter to remove solids.

-

Concentration: Evaporate the filtrate in vacuo to obtain the crude residue.

-

Chromatography: Purify the residue by column chromatography on silica gel 60, using an eluting solvent of EtOAc-petroleum ether (1:2.5).

-

Product Isolation: Combine the product-containing fractions and evaporate the solvent to yield the title compound (reported yield: 55.2%).[2]

Applications and Biological Relevance

This compound serves as a versatile building block in several scientific fields due to its unique structural and chemical properties.

-

Medicinal Chemistry: The pyrrole nucleus is a common feature in many biologically active natural products and synthetic drugs.[2] This compound is investigated as a key intermediate or scaffold for developing new therapeutic agents, such as protein kinase inhibitors and antitumor compounds.[1][2] Its derivatives have been explored for antibacterial activity.[5]

-

Material Science: The ability of this compound to participate in hydrogen bonding has led to its use in the development of new materials.[1] For instance, it has been incorporated into polymers to enhance their thermal stability and electrical conductivity.[1]

-

Organic Synthesis: It serves as a valuable building block, providing a functionalized pyrrole ring that can be further elaborated into more complex molecular architectures.[1]

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][8] A less frequently cited statement is H302 (Harmful if swallowed).[3]

-

GHS Pictogram: GHS07 (Exclamation mark).[8]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

-

Storage: Store in a dark place at 2-8 °C under an inert atmosphere.[8]

References

- 1. Buy this compound | 27746-02-7 [smolecule.com]

- 2. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H4BrNO2 | CID 2741381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - this compound (C5H4BrNO2) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 27746-02-7 [sigmaaldrich.com]

An In-depth Technical Guide to 4-bromo-1H-pyrrole-2-carboxylic acid (CAS: 27746-02-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1H-pyrrole-2-carboxylic acid (CAS: 27746-02-7), a halogenated pyrrole derivative with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its biological significance, particularly as a scaffold for the development of novel antibacterial agents. Special emphasis is placed on its role as a precursor to inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for new anti-tuberculosis therapies.

Chemical and Physical Properties

This compound is a five-membered heterocyclic compound featuring a pyrrole ring substituted with a bromine atom at the C4 position and a carboxylic acid group at the C2 position.[1] This arrangement of functional groups makes it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 27746-02-7 | [2] |

| Molecular Formula | C₅H₄BrNO₂ | [1] |

| Molecular Weight | 189.99 g/mol | [1] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 168-170 °C | [3] |

| Boiling Point | 393 °C at 760 mmHg | [1][3] |

| Density | 1.969 g/cm³ | [3] |

| InChI | InChI=1S/C5H4BrNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | [4] |

| SMILES | C1=C(NC=C1Br)C(=O)O | [4] |

| Purity | ≥98.0% | [3] |

| Storage | 2-8 °C, in a dark place under an inert atmosphere |

Crystallographic Data

X-ray diffraction analysis of single crystals of this compound has provided detailed insights into its molecular structure. The non-hydrogen atoms of the pyrrole ring and the bromine atom are approximately coplanar.[5] In the crystalline state, molecules are linked by intermolecular O—H⋯O hydrogen bonds, forming corrugated sheets.[5]

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/c | [5] |

| a | 16.0028 (13) Å | [5] |

| b | 4.9046 (6) Å | [5] |

| c | 8.2367 (7) Å | [5] |

| β | 93.199 (7)° | [5] |

| Volume | 645.47 (11) ų | [5] |

| Z | 4 | [5] |

Synthesis and Reactivity

The most common and efficient method for the synthesis of this compound is the electrophilic bromination of 1H-pyrrole-2-carboxylic acid.[1]

Experimental Protocol: Synthesis via Bromination

This protocol is a general method for the bromination of pyrrole-2-carboxylic acid derivatives and can be adapted for the synthesis of the title compound.

Materials:

-

Pyrrole-2-carboxylic acid

-

Acetic acid

-

Carbon tetrachloride (CCl₄)

-

Bromine

-

Propanol (for crystallization)

Procedure:

-

Dissolve 16.7 g (0.083 mol) of pyrrole-2-carboxylic acid in a mixture of 100 ml of acetic acid and 10 ml of CCl₄ in a suitable reaction flask.[6]

-

Stir the solution and cool it to a slush in an ice bath.[6]

-

Prepare a solution of 26.6 g (0.166 mol) of bromine in 50 ml of acetic acid.[6]

-

Add the bromine solution dropwise to the cooled and stirred pyrrole-2-carboxylic acid solution, maintaining the low temperature.[6]

-

A precipitate of the product will form during the reaction.[6]

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from propanol to obtain purified 4,5-dibromo-1H-pyrrole-2-carboxylic acid. To synthesize the mono-brominated product, the stoichiometry of bromine should be adjusted accordingly.[6]

Reactivity

The functional groups of this compound—the carboxylic acid and the bromo-substituted pyrrole ring—endow it with versatile reactivity.

-

Esterification: The carboxylic acid group can readily react with alcohols in the presence of an acid catalyst to form the corresponding esters.[1]

-

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, often using a coupling agent. This reactivity is crucial for the synthesis of biologically active derivatives.

-

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed.[1]

-

Cross-Coupling Reactions: The bromine atom on the pyrrole ring can participate in various cross-coupling reactions, such as Suzuki coupling, allowing for the introduction of diverse substituents at the C4 position.[7]

Spectral Data

Table 3: Spectral Data for Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS: 934-05-4)

| Spectroscopy | Characteristic Peaks/Signals | Reference(s) |

| ¹³C NMR | Jeol FX-90 instrument data available. | |

| Mass Spec (GC-MS) | Data available. | |

| FTIR (ATR-IR) | Bruker Tensor 27 FT-IR instrument data available. | |

| Raman (FT-Raman) | Bruker MultiRAM Stand Alone FT-Raman Spectrometer data available. |

Note: The spectral data for the carboxylic acid will differ slightly, most notably in the ¹H NMR with the presence of a carboxylic acid proton signal and in the FTIR with the characteristic broad O-H stretch of the carboxylic acid.

Biological Activity and Applications

Pyrrole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[5][7] this compound serves as a key building block for the synthesis of more complex molecules with therapeutic potential.

Application in Anti-Tuberculosis Drug Discovery

A significant application of this compound is in the development of inhibitors against Mycobacterium tuberculosis, the causative agent of tuberculosis. Specifically, it is a precursor for the synthesis of pyrrole-2-carboxamide derivatives that target the Mycobacterial Membrane Protein Large 3 (MmpL3).[8]

MmpL3 is an essential transporter protein in mycobacteria, responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall.[9][10] Inhibition of MmpL3 disrupts the synthesis of the mycolic acid layer, a crucial component of the mycobacterial cell envelope, leading to bacterial death.[8] This makes MmpL3 a highly attractive target for the development of new anti-tuberculosis drugs.[10]

The general structure of these pyrrole-2-carboxamide MmpL3 inhibitors involves the pyrrole-2-carboxamide core, derived from this compound, which serves as a scaffold to correctly position other chemical moieties that interact with the MmpL3 binding pocket.[8] Structure-activity relationship (SAR) studies have shown that modifications at the C4 position of the pyrrole ring (where the bromine is located in the parent compound) and on the amide nitrogen significantly influence the anti-TB activity.[8]

Experimental Protocol: Antibacterial Susceptibility Testing (General)

While specific MIC values for the title compound are not available, the following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of pyrrole derivatives against bacterial strains, which can be adapted for this compound.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Standard antibiotics (e.g., Ciprofloxacin, Gentamicin) as positive controls

-

Solvent for the test compound (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (containing the serially diluted compound) with the bacterial suspension.

-

Include a positive control (wells with bacteria and a standard antibiotic) and a negative control (wells with bacteria and no compound).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant applications in synthetic and medicinal chemistry. Its straightforward synthesis and reactive functional groups make it an ideal starting material for the construction of more complex molecules. The demonstrated utility of its derivatives as inhibitors of the essential mycobacterial protein MmpL3 highlights its importance in the ongoing search for new anti-tuberculosis agents. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this chemical scaffold.

Safety Information

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

References

- 1. Buy this compound | 27746-02-7 [smolecule.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. This compound | C5H4BrNO2 | CID 2741381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vlifesciences.com [vlifesciences.com]

- 7. biomedres.us [biomedres.us]

- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-bromo-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published spectra for this specific molecule, this document presents a combination of data derived from closely related analogs, theoretical predictions, and established analytical methodologies.

Molecular Structure and Properties

This compound is an organic compound featuring a five-membered pyrrole ring substituted with a bromine atom at the C4 position and a carboxylic acid group at the C2 position.

-

Chemical Formula: C₅H₄BrNO₂[1]

-

Molecular Weight: 190.00 g/mol [2]

-

Appearance: Light yellow crystalline solid[2]

-

CAS Number: 27746-02-7[1]

Spectroscopic Data

The following tables summarize the expected and predicted spectroscopic data for this compound based on the analysis of structurally similar compounds and computational models.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) are presented below. These predictions are based on data from analogous compounds such as 4-Bromo-1-(buta-2,3-dien-1-yl)-1H-pyrrole-2-carboxylic acid.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | broad singlet | 1H | -COOH |

| ~11.5 - 12.5 | broad singlet | 1H | N-H |

| ~7.10 | doublet | 1H | H-5 (pyrrole) |

| ~6.95 | doublet | 1H | H-3 (pyrrole) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | -COOH |

| ~129 | C-2 (pyrrole) |

| ~122 | C-5 (pyrrole) |

| ~121 | C-3 (pyrrole) |

| ~96 | C-4 (pyrrole, C-Br) |

2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (carboxylic acid dimer)[4] |

| ~3100 | Medium | N-H stretch (pyrrole) |

| ~3000 | Medium | C-H stretch (aromatic) |

| 1760 - 1690 | Strong | C=O stretch (carboxylic acid)[4] |

| 1440 - 1395 | Medium | O-H bend[4] |

| 1320 - 1210 | Medium | C-O stretch[4] |

| ~1100 | Medium | C-N stretch |

| ~600 | Medium | C-Br stretch |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M-H]⁻ | 187.93526 | Negative ion mode, loss of a proton from the carboxylic acid.[5] |

| [M+H]⁺ | 189.94982 | Positive ion mode, addition of a proton.[5] |

| Monoisotopic Mass | 188.94254 Da | The exact mass of the most abundant isotopic species.[1] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above for a solid organic compound like this compound.

3.1. NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[6] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[6]

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[6]

-

Data Acquisition: Insert the NMR tube into the spectrometer. The instrument is then tuned, locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized (shimming).[7] Standard pulse programs are used to acquire the ¹H and ¹³C spectra.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR)-FT-IR.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.[8]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[9]

-

Data Acquisition: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.[8] Collect the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.[10][11]

3.3. Mass Spectrometry

Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Infusion and Analysis: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C5H4BrNO2 | CID 2741381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. PubChemLite - 4-bromo-1h-pyrrole-3-carboxylic acid (C5H4BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. m.youtube.com [m.youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. eng.uc.edu [eng.uc.edu]

Crystal Structure of 4-bromo-1H-pyrrole-2-carboxylic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the crystal structure of 4-bromo-1H-pyrrole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document details the molecular geometry, crystallographic parameters, and intermolecular interactions, supported by experimental protocols and data visualizations.

Introduction

This compound (C₅H₄BrNO₂) is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole ring and the potential for diverse intermolecular interactions.[1] Understanding its three-dimensional structure is crucial for designing novel molecules with specific biological activities or material properties. This guide elucidates the solid-state structure of the title compound as determined by single-crystal X-ray diffraction.

Molecular and Crystal Structure

The crystal structure analysis reveals that the non-hydrogen atoms of the pyrrole ring and the bromine atom in this compound are nearly coplanar.[2][3] The root-mean-square deviation from the best-fit plane is a mere 0.025(6) Å.[2][3] The carboxylic acid group is slightly twisted out of this plane, with a dihedral angle of 14.1(2)° between the plane of the carboxy group and the pyrrole ring plane.[2][3]

In the crystal lattice, molecules are organized into corrugated sheets parallel to the bc plane through intermolecular O—H⋯O hydrogen bonds.[2][3] This hydrogen bonding is a key feature of the crystal packing.

Crystallographic Data

The crystallographic data for this compound are summarized in the table below. The data was collected at a temperature of 293 K using Mo Kα radiation.[2]

| Parameter | Value |

| Chemical Formula | C₅H₄BrNO₂ |

| Formula Weight | 190.00 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 16.0028 (13) |

| b (Å) | 4.9046 (6) |

| c (Å) | 8.2367 (7) |

| β (°) | 93.199 (7) |

| Volume (ų) | 645.47 (11) |

| Z | 4 |

| Density (calculated) | 1.955 g/cm³ |

| Absorption Coefficient (μ) | 6.29 mm⁻¹ |

| Crystal Size (mm) | 0.24 × 0.20 × 0.14 |

Hydrogen Bond Geometry

The key hydrogen bonding interaction observed in the crystal structure is detailed in the following table.

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) | Symmetry Code |

| O2—H2A···O1 | 0.82 | 1.84 | 2.654(3) | 171 | x, -y+3/2, z-1/2 |

| O2—H2B···O1 | 0.82 | 1.84 | 2.654(3) | 171 | -x+1, y+1/2, -z+1/2 |

D = donor atom, A = acceptor atom. The hydrogen atom on the hydroxyl group was found to be disordered over two positions (H2A and H2B).[3]

Experimental Protocols

This section outlines the methodologies employed in the synthesis, crystallization, and structure determination of this compound.

Synthesis and Crystallization

The synthesis of the title compound was achieved by reacting methyl 4-bromopyrrole-2-carbonylaminoacetate with potassium carbonate in acetonitrile at reflux for 24 hours.[2] After cooling and filtration, the solvent was evaporated, and the residue was purified by column chromatography on silica gel using an ethyl acetate-petroleum ether mixture (1:2.5) as the eluent.[2]

Single crystals suitable for X-ray diffraction were grown by slow evaporation from an ethanol solution of the purified compound at room temperature over a period of one week.[2] The resulting light yellow monoclinic crystals had a melting point of 424 K.[2]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected on an Oxford Gemini S Ultra area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 293 K.[2][3] A multi-scan absorption correction was applied to the collected data.[2][3]

The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[3] All non-hydrogen atoms were refined anisotropically.[2][3] The hydrogen atoms, with the exception of the hydroxyl hydrogen, were placed in geometrically calculated positions and refined using a riding model.[2][3] The hydroxyl hydrogen atom was located from the difference Fourier map and was found to be disordered over two positions.[3]

| Data Collection and Refinement Parameter | Value |

| Diffractometer | Oxford Gemini S Ultra area-detector |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| Reflections collected | 2436 |

| Independent reflections | 1387 |

| Reflections with I > 2σ(I) | 1081 |

| R_int | 0.021 |

| R[F² > 2σ(F²)] | 0.034 |

| wR(F²) | 0.081 |

| Goodness-of-fit (S) | 1.10 |

| Parameters | 85 |

| Δρ_max, Δρ_min (e Å⁻³) | 0.39, -0.45 |

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure determination and the molecular interactions within the crystal lattice.

Conclusion

The crystal structure of this compound has been unequivocally determined by single-crystal X-ray diffraction. The molecule is largely planar, and the crystal packing is dominated by O—H⋯O hydrogen bonds, which lead to the formation of corrugated sheets. This detailed structural information provides a solid foundation for further studies involving this compound in drug design and materials science, enabling a more rational approach to the development of new functional molecules.

References

An In-depth Technical Guide to the Solubility of 4-bromo-1H-pyrrole-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-1H-pyrrole-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, standardized experimental protocols for determining solubility, and a framework for data presentation. This guide is intended to empower researchers to systematically evaluate the solubility of this compound in various solvent systems, a critical step in process development, formulation, and analytical method design.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound features several functional groups that influence its overall polarity and, consequently, its solubility profile.

-

1H-Pyrrole Ring: The pyrrole ring itself is an aromatic heterocycle with moderate polarity.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly enhances solubility in polar solvents.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the overall polarity of the molecule.

Based on these structural features, this compound is expected to exhibit the following solubility characteristics:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and other alcohols can engage in hydrogen bonding with the carboxylic acid group, leading to favorable dissolution.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent hydrogen bond acceptors and can effectively solvate the compound. The parent compound, pyrrole-2-carboxylic acid, is known to be soluble in both DMSO and DMF.

-

Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene are unlikely to be effective solvents due to the significant polarity of the carboxylic acid and the bromo-substituted pyrrole ring.

Data Presentation: A Framework for Your Experimental Results

To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended. Researchers can populate this table with their experimentally determined values.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Molar Solubility (mM) |

| Methanol | Polar Protic | 25 | |||

| Ethanol | Polar Protic | 25 | |||

| Isopropanol | Polar Protic | 25 | |||

| Acetone | Polar Aprotic | 25 | |||

| Acetonitrile | Polar Aprotic | 25 | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | |||

| Dimethylformamide (DMF) | Polar Aprotic | 25 | |||

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | |||

| Ethyl Acetate | Moderately Polar | 25 | |||

| Dichloromethane | Moderately Polar | 25 | |||

| Toluene | Nonpolar | 25 | |||

| Hexane | Nonpolar | 25 |

Experimental Protocols: Determination of Thermodynamic Solubility

The following is a detailed protocol for determining the thermodynamic solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal duration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mol/L, mM).

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships influencing the solubility of this compound.

Caption: Experimental workflow for the determination of thermodynamic solubility.

Caption: Logical relationship between molecular properties and expected solubility.

In-Depth Technical Guide: Thermal Stability of 4-bromo-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-bromo-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physical properties, potential thermal degradation pathways, and standardized methodologies for its analysis.

Core Physical and Thermal Properties

The thermal stability of an active pharmaceutical ingredient or a key intermediate is a critical parameter influencing its storage, formulation, and processing. For this compound, the available data on its key physical and thermal properties are summarized below. A notable discrepancy exists in the reported melting point, which warrants careful consideration and experimental verification.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrNO₂ | [1] |

| Molecular Weight | 189.99 g/mol | [1][2] |

| Appearance | Light yellow crystalline solid | [2] |

| Melting Point | 168-170 °C | [3][4] |

| 90-92 °C | [2][5] | |

| 151 °C (424 K) | [6] | |

| Boiling Point | ~393 °C at 760 mmHg | [2][4][5] |

| Density | 1.969 g/cm³ | [4] |

Note on Melting Point Discrepancy: The significant variation in the reported melting point (ranging from 90 °C to 170 °C) may be attributable to differences in crystalline forms (polymorphism), purity of the samples, or experimental conditions used by different suppliers and researchers. The value of 168-170 °C is frequently cited by chemical suppliers, which may suggest it corresponds to the most commonly available form.[3][4] However, without definitive analytical data, researchers should determine the melting point of their specific batch of this compound as part of their initial characterization.

Expected Thermal Decomposition Profile

The primary expected thermal decomposition pathway for this compound is decarboxylation . The loss of carbon dioxide from the carboxylic acid moiety is a common thermal degradation route for many carboxylic acids, particularly heteroaromatic carboxylic acids. This process would result in the formation of 4-bromopyrrole.

Further degradation at higher temperatures could involve the cleavage of the C-Br bond and the eventual breakdown of the pyrrole ring, leading to the evolution of various gaseous byproducts. The presence of bromine may also influence the combustion characteristics of the compound.

Experimental Protocols

To definitively assess the thermal stability of this compound, the following experimental protocols are recommended.

Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of 1H-pyrrole-2-carboxylic acid.[2]

Materials:

-

1H-Pyrrole-2-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

An appropriate solvent (e.g., tetrahydrofuran, acetonitrile)

Procedure:

-

Dissolve 1H-pyrrole-2-carboxylic acid in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound.

Apparatus: Thermogravimetric Analyzer

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at which significant mass loss events occur.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to identify other thermal events such as phase transitions or decomposition.

Apparatus: Differential Scanning Calorimeter

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify the melting endotherm and calculate the onset temperature, peak temperature, and enthalpy of fusion.

Potential Signaling Pathways and Biological Context

To date, no specific signaling pathways have been definitively elucidated for this compound in the scientific literature. However, the pyrrole-2-carboxylic acid scaffold is a known structural motif in various biologically active natural products and synthetic compounds. Derivatives of pyrrole-2-carboxylic acid have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[7] The bromo substituent can significantly influence the electronic properties and lipophilicity of the molecule, potentially modulating its interaction with biological targets. Further research is required to explore the specific molecular targets and signaling pathways that may be affected by this compound.

Conclusion

This technical guide consolidates the current understanding of the thermal stability of this compound. The key takeaway is the existing discrepancy in its reported melting point, which underscores the importance of thorough in-house characterization. The provided experimental protocols for synthesis and thermal analysis offer a framework for researchers to obtain reliable data for this compound. While its specific biological roles are yet to be fully explored, the structural alerts within the molecule suggest that it is a compound of interest for further investigation in drug discovery and development.

References

- 1. This compound | C5H4BrNO2 | CID 2741381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 27746-02-7 [smolecule.com]

- 3. This compound CAS 27746-02-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. americanelements.com [americanelements.com]

- 6. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | 1235438-94-4 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to 4-bromo-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-bromo-1H-pyrrole-2-carboxylic acid, a heterocyclic organic compound with significant potential in medicinal chemistry and material science. This document details its fundamental properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for technical audiences.

Core Molecular Information

This compound is characterized by a five-membered pyrrole ring, with a bromine atom at the fourth position and a carboxylic acid group at the second position.[1]

The fundamental quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNO₂ | [1][2][3][4] |

| Molecular Weight | 189.99 g/mol | [1][2][3] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 90-92 °C | [1] |

| Boiling Point | ~393 °C | [1] |

| CAS Number | 27746-02-7 | [1][3][4] |

| PubChem CID | 2741381 | [2][4] |

Crystallographic analysis reveals important structural details of the molecule.

| Parameter | Value | Source |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/c | [5] |

| Density | 1.955 Mg m⁻³ | [5] |

In its crystalline form, the non-hydrogen atoms of the pyrrole ring and the bromine atom are nearly coplanar.[5] The molecules are linked by O—H⋯O hydrogen bonds, forming corrugated sheets.[5]

Synthesis and Experimental Protocols

The synthesis of this compound has been reported through various methods. A common approach is the bromination of 1H-pyrrole-2-carboxylic acid using N-bromosuccinimide (NBS) as the brominating agent.[1] Another reported multi-step synthesis begins with maleic anhydride and formamide.[1]

A specific experimental protocol for the synthesis of this compound is detailed below.[5]

Materials:

-

Methyl 4-bromopyrrole-2-carbonylaminoacetate (1.30 g, 5 mmol)

-

Potassium carbonate (1.38 g, 10 mmol)

-

Acetonitrile (20 ml)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel 60

Procedure:

-

Add methyl 4-bromopyrrole-2-carbonylaminoacetate and potassium carbonate to acetonitrile in a reaction vessel.

-

Stir the mixture at reflux for 24 hours.

-

After the reaction, cool the mixture and filter it.

-

Evaporate the filtrate in vacuo to obtain the residue.

-

Purify the residue using column chromatography on silica gel 60 with an eluting solvent of EtOAc-petroleum ether (1:2.5).

-

The final product is obtained with a 55.2% yield.[5]

Applications and Research Interest

This compound is a versatile building block in several scientific fields due to its unique structural features.[1]

The pyrrole ring and carboxylic acid group are present in many biologically active compounds.[1] Consequently, this molecule is being investigated as a scaffold for the development of novel therapeutic agents that can target specific enzymes or receptors.[1]

The ability of this compound to form hydrogen bonds makes it a candidate for creating new materials.[1] It has been explored for incorporation into polymers to enhance their thermal stability and electrical conductivity.[1]

Safety Information

It is important to handle this compound with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment should be used when handling this chemical. It should be stored in a dark place, under an inert atmosphere, at 2-8 °C.[6]

References

- 1. Buy this compound | 27746-02-7 [smolecule.com]

- 2. This compound | C5H4BrNO2 | CID 2741381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 27746-02-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. americanelements.com [americanelements.com]

- 5. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 27746-02-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and Natural Occurrence of Brominated Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated pyrroles represent a significant and structurally diverse class of natural products, primarily discovered in marine organisms. These compounds exhibit a wide spectrum of potent biological activities, making them a subject of intense research for drug discovery and development. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of brominated pyrroles. It includes detailed experimental protocols for their extraction, purification, and structural elucidation, alongside a compilation of their biological activities with quantitative data. Furthermore, this guide presents visual workflows and biosynthetic pathways to facilitate a deeper understanding of these fascinating marine metabolites.

Discovery and Natural Occurrence

The story of brominated pyrroles is intrinsically linked to the exploration of marine chemical diversity. Halogenation, particularly bromination, is a characteristic feature of many marine natural products, a consequence of the higher concentration of bromide in seawater compared to terrestrial environments.[1]

Pioneering Discoveries in Marine Sponges

The initial discovery of this class of compounds can be traced back to studies on marine sponges, which remain one of the most prolific sources. Sponges of the genera Agelas, Axinella, and Stylissa are particularly rich in brominated pyrrole alkaloids.[2][3][4]

A landmark discovery was the isolation of oroidin in 1971 from the marine sponge Agelas oroides.[3][5] Oroidin is considered the biogenetic precursor to a vast array of more complex pyrrole-imidazole alkaloids (PIAs).[2][3] Its structure, featuring a 4,5-dibromopyrrole-2-carboxamide moiety linked to a 2-aminoimidazole group, laid the foundation for the identification of hundreds of related compounds.[2][5]

Following the discovery of oroidin, numerous other brominated pyrroles have been isolated from various sponge species. For instance, six brominated pyrrole carboxylic acids were isolated from the Australian marine sponge Axinella sp., including the first reported naturally occurring tribromopyrrole carboxylic acids.[6][7]

Microbial Origins: The Bacterial Contribution

While sponges were the initial focus, subsequent research has revealed that marine bacteria are also significant producers of brominated pyrroles.[1] The cosmopolitan marine genus Pseudoalteromonas has been identified as a key source of these compounds.[1] For example, the bacterium Pseudomonas bromoutilis was found to synthesize an antibiotic containing five bromine atoms per molecule.[8]

Research has established a genetic and molecular basis for the production of polybrominated pyrroles and phenols in marine bacteria, unifying the understanding of the biosynthesis of these abundant marine metabolites.[1]

Biosynthesis of Brominated Pyrroles

The biosynthesis of brominated pyrroles in marine bacteria, particularly in Pseudoalteromonas species, is a subject of ongoing research. The key enzymatic step involves the incorporation of bromine atoms onto a pyrrole ring, a reaction catalyzed by specific halogenase enzymes.

A pervasive marine bacterial pathway, designated the brominated marine pyrroles/phenols (bmp) biosynthetic gene locus , has been identified in bacteria like Pseudoalteromonas luteoviolacea and Pseudoalteromonas phenolica.[1] This pathway is responsible for producing a diverse suite of polybrominated pyrrole and phenol-based natural products.[1]

The biosynthesis is understood to proceed via the following key steps:

-

Proline as a Precursor: The pyrrole ring is derived from the amino acid L-proline.[1]

-

Enzymatic Bromination: A flavin-dependent halogenase, Bmp2 , catalyzes the tribromination of a pyrrolyl-S-carrier protein intermediate.[1][9] This enzyme requires an external supply of reduced flavin co-factor (FADH2), which is typically provided by a flavin reductase.[1]

-

Further Modifications: Following bromination, other enzymes in the bmp pathway can catalyze further reactions, such as the coupling of brominated phenols and pyrroles.[1]

The following diagram illustrates the proposed biosynthetic pathway for polybrominated pyrroles in marine bacteria.

Experimental Protocols

The isolation and characterization of brominated pyrroles from natural sources involve a series of systematic experimental procedures. The following sections provide detailed methodologies for key stages of this process.

Extraction of Brominated Pyrroles from Marine Sponges

The initial step in isolating these compounds is the extraction from the biological matrix. Solvent extraction is a commonly employed method.

Protocol: Solvent Extraction

-

Sample Preparation:

-

Collect fresh marine sponge samples and freeze them immediately at -20°C to -80°C to prevent degradation of metabolites.

-

Lyophilize (freeze-dry) the frozen sponge material to remove water, which can interfere with the extraction process.

-

Grind the dried sponge tissue into a fine powder to increase the surface area for solvent penetration.

-

-

Solvent Maceration:

-

Immerse the powdered sponge material in a suitable organic solvent. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) in a 1:1 ratio (v/v). The choice of solvent can be optimized based on the polarity of the target compounds.

-

Use a solvent volume that is approximately 10-20 times the volume of the sponge material.

-

Allow the mixture to macerate at room temperature for 24-48 hours with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the solvent extract from the solid sponge residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the compounds.

-

-

Solvent Partitioning (Optional but Recommended):

-

To achieve a preliminary separation based on polarity, the crude extract can be partitioned between two immiscible solvents.

-

Dissolve the crude extract in a mixture of MeOH and water (e.g., 9:1 v/v) and then partition it against a nonpolar solvent like n-hexane. This will separate highly nonpolar compounds (lipids) into the hexane layer.

-

The aqueous methanol layer, containing the more polar brominated pyrroles, can then be further partitioned against a solvent of intermediate polarity, such as ethyl acetate or chloroform, to further fractionate the compounds.

-

Concentrate each fraction using a rotary evaporator.

-

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and purification of individual brominated pyrroles from the complex mixtures obtained after extraction and partitioning.[10]

Protocol: Reversed-Phase HPLC Purification

-

Column Selection:

-

A C18 reversed-phase column is commonly used for the separation of brominated pyrroles due to their moderate polarity. Column dimensions will depend on the scale of purification (e.g., analytical: 4.6 x 250 mm; semi-preparative: 10 x 250 mm).

-

-

Mobile Phase Preparation:

-

The mobile phase typically consists of a mixture of water (Solvent A) and an organic solvent such as acetonitrile or methanol (Solvent B).

-

A small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to both solvents to improve peak shape by protonating acidic and basic functional groups.

-

-

Gradient Elution:

-

A gradient elution program is generally employed to effectively separate compounds with a range of polarities. A typical gradient might be:

-

0-5 min: 10% B

-

5-35 min: 10% to 100% B (linear gradient)

-

35-40 min: 100% B (isocratic wash)

-

40-45 min: 100% to 10% B (return to initial conditions)

-

45-50 min: 10% B (equilibration)

-

-

The flow rate will depend on the column dimensions (e.g., 1 mL/min for analytical; 4 mL/min for semi-preparative).

-

-

Detection and Fraction Collection:

-

Use a photodiode array (PDA) or a UV-Vis detector to monitor the elution of compounds. Brominated pyrroles typically exhibit UV absorbance in the range of 250-350 nm.

-

Collect fractions corresponding to the peaks of interest using an automated fraction collector or by manual collection.

-

-

Post-Purification:

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions containing the same compound and remove the solvent under reduced pressure or by lyophilization.

-

Structure Elucidation

The determination of the chemical structure of purified brominated pyrroles is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 1-5 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., deuterated methanol (CD3OD), deuterated chloroform (CDCl3), or deuterated dimethyl sulfoxide (DMSO-d6)). The choice of solvent depends on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Spectra:

-

¹H NMR: Provides information about the number and types of protons and their neighboring environments.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

-

2D Spectra:

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms they are directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms that are 2-3 bonds away, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining stereochemistry.

-

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, Mnova).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to piece together the structure of the molecule.

-

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition:

-

Analyze the sample using an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, often coupled with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Use the accurate mass to calculate the elemental composition (molecular formula) of the compound.

-

A key feature for brominated compounds is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximately 1:1 ratio). A compound with 'n' bromine atoms will show a characteristic cluster of peaks in the mass spectrum, which can be used to confirm the number of bromine atoms in the molecule.

-

Biological Activities of Brominated Pyrroles

Brominated pyrroles exhibit a remarkable range of biological activities, which has driven significant interest in their potential as therapeutic agents.

Antimicrobial Activity

Many brominated pyrroles display potent activity against a variety of pathogenic bacteria and fungi. This is one of their most well-documented ecological roles, likely serving as a chemical defense for the producing organism.

Table 1: Antibacterial and Antifungal Activity of Selected Brominated Pyrroles (MIC values)

| Compound | Organism | MIC (µg/mL) | Reference |

| Oroidin | Staphylococcus aureus | 32-128 | [11] |

| Oroidin | Escherichia coli | >128 | [11] |

| Dibromophakellin | Escherichia coli | 31.3 (IC50) | [11] |

| Marmaricine A | Methicillin-resistant Staphylococcus aureus (MRSA) | 14 (inhibition zone mm) | [12] |

| Marmaricine B | Methicillin-resistant Staphylococcus aureus (MRSA) | 15 (inhibition zone mm) | [12] |

| Marmaricine B | Candida albicans | 15 (inhibition zone mm) | [12] |

| Marmaricine C | Methicillin-resistant Staphylococcus aureus (MRSA) | 12 (inhibition zone mm) | [12] |

| Marmaricine C | Candida albicans | 14 (inhibition zone mm) | [12] |

Anticancer Activity

A significant number of brominated pyrrole alkaloids have demonstrated cytotoxic activity against various cancer cell lines, making them promising leads for the development of new anticancer drugs.

Table 2: Cytotoxic Activity of Selected Brominated Pyrroles against Cancer Cell Lines (IC50 values)

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Oroidin | Huh-7 | Hepatocellular Carcinoma | >50 | [6] |

| Dibromosceptrin | PC12 | Pheochromocytoma | 2.8 | [13] |

| Sceptrin | PC12 | Pheochromocytoma | 67.5 | [13] |

| Oroidin | PC12 | Pheochromocytoma | 75.8 | [13] |

| Alkaloid 1 from Axinella brevistyla | L1210 | Leukemia | 1.1 (µg/mL) | [14] |

| Alkaloid 2 from Axinella brevistyla | L1210 | Leukemia | 0.66 (µg/mL) | [14] |

| Alkaloid 3 from Axinella brevistyla | L1210 | Leukemia | 2.5 (µg/mL) | [14] |

Experimental Workflows and Logical Relationships

The discovery of novel brominated pyrroles from marine sources follows a systematic workflow, from sample collection to the identification of bioactive compounds.

Conclusion and Future Perspectives

The discovery and study of brominated pyrroles from marine organisms have significantly contributed to the field of natural product chemistry and drug discovery. Their diverse structures and potent biological activities underscore the vast potential of the marine environment as a source of novel therapeutic agents. Future research in this area will likely focus on several key aspects:

-

Exploration of New Marine Niches: Investigating previously unexplored marine habitats and organisms may lead to the discovery of novel brominated pyrrole scaffolds with unique biological activities.

-

Genomic and Metagenomic Approaches: Mining the genomes of marine microorganisms for biosynthetic gene clusters similar to the bmp locus will be a powerful tool for identifying new producers of these compounds and for understanding their biosynthetic pathways in greater detail.

-

Synthetic and Medicinal Chemistry: The total synthesis of complex brominated pyrroles and the generation of synthetic analogs will be crucial for structure-activity relationship (SAR) studies, optimizing their therapeutic potential, and providing a sustainable supply for preclinical and clinical development.

-

Elucidation of Mechanisms of Action: In-depth studies to unravel the specific molecular targets and mechanisms of action of bioactive brominated pyrroles will be essential for their rational development as drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. atcc.org [atcc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversity and distribution of the bmp gene cluster and its Polybrominated products in the genus Pseudoalteromonas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. preprints.org [preprints.org]

- 13. Brominated pyrrole alkaloids from marine Agelas sponges reduce depolarization-induced cellular calcium elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Substituted Pyrrole-2-Carboxylic Acids: A Technical Guide for Drug Discovery

Introduction: The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and biologically active compounds, including heme, chlorophyll, and vitamin B12. Among its derivatives, substituted pyrrole-2-carboxylic acids have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds have garnered significant attention from researchers in drug development for their potential as anticancer, antimicrobial, anti-inflammatory, and antiparasitic agents.[1][2] Their structural versatility allows for fine-tuning of physicochemical properties and biological targets, making them attractive starting points for the synthesis of novel therapeutics.[3]

This technical guide provides an in-depth overview of the significant biological activities of substituted pyrrole-2-carboxylic acids and their derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Antimicrobial Activities

Substituted pyrrole-2-carboxylic acid derivatives have shown potent activity against a wide range of microbial pathogens, including bacteria and fungi.[4][3] Their mechanisms of action are varied, ranging from the inhibition of essential enzymes to the disruption of cell membrane integrity.

Antibacterial and Antitubercular Activity

The fight against bacterial infections, particularly those caused by drug-resistant strains like Mycobacterium tuberculosis (TB), necessitates the discovery of novel chemical entities. Pyrrole-2-carboxamides, a key subclass of substituted pyrrole-2-carboxylic acids, have been extensively investigated as potent antibacterial agents.[5][6]

A notable mechanism of action is the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter of mycolic acids, which are essential components of the mycobacterial cell wall.[6] By inhibiting MmpL3, these compounds effectively halt bacterial growth. Structure-activity relationship (SAR) studies have revealed that electron-withdrawing substituents on the pyrrole ring and bulky groups on the carboxamide moiety significantly enhance anti-TB activity.[6]

Another key target for these compounds is the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the bacterial type II fatty acid synthesis (FAS) system.[7] The distinct structural differences between bacterial and mammalian FAS enzymes make ENR an attractive target for developing selective antibacterial drugs.[7] Some derivatives also exhibit broad-spectrum activity by causing severe membrane damage and loss of integrity in bacterial cells.[3][8]

Table 1: Antitubercular and Antibacterial Activity of Substituted Pyrrole-2-Carboxylic Acid Derivatives

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Pyrrole-2-carboxamides | Mycobacterium tuberculosis | MIC | < 0.016 µg/mL | [6] |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | [5] |

| Pyrrole-2-carboxylic acid | Listeria monocytogenes | MIC | 6.75 mM | [3] |

The MABA is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

-

Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds in Middlebrook 7H9 broth.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv. Positive (no drug) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated at 37°C for 5-7 days.

-

Assay Development: A mixture of Alamar Blue reagent and Tween 80 is added to each well. The plate is re-incubated for 24 hours.

-

Reading: The wells are visually inspected for color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Caption: Mechanism of MmpL3 inhibition by pyrrole-2-carboxamides in M. tuberculosis.

Antifungal Activity

Certain pyrrole-2-carboxylic acid derivatives also exhibit potent antifungal properties. For instance, pyrrole-2-carboxylic acid itself has been shown to be effective against Phytophthora, a genus of plant-damaging oomycetes.[1] Additionally, novel synthesized pyrrole derivatives bearing other heterocyclic rings have demonstrated high antifungal activity when compared with standard drugs.[4]

Anticancer and Antiproliferative Activities

The pyrrole scaffold is a key component of several approved anticancer drugs, such as Sunitinib.[9] Research has shown that substituted pyrrole-2-carboxylic acids and their derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][10]

Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have shown promising antiproliferative activity against multiple human cancer cell lines, with some compounds exhibiting a high selectivity index, meaning they are more toxic to cancer cells than to normal cells.[10] Other studies have focused on designing pyrrole derivatives as competitive inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[11] Another successful strategy involves designing 3-aroyl-1-arylpyrrole (ARAP) derivatives that inhibit tubulin polymerization, a critical process for cell division, and also suppress the Hedgehog signaling pathway, which is implicated in certain cancers like medulloblastoma.[12]

Table 2: Antiproliferative Activity of Substituted Pyrrole-2-Carboxylic Acid Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |